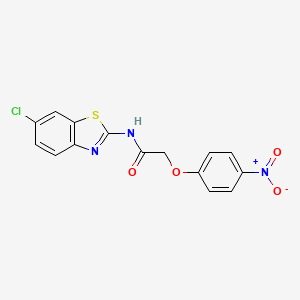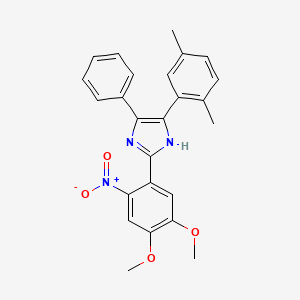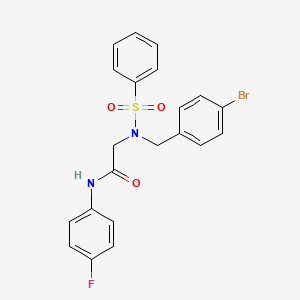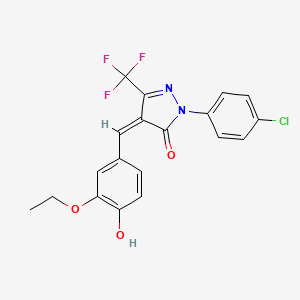![molecular formula C21H21N3O3S2 B3549253 1-phenyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}cyclopentanecarboxamide](/img/structure/B3549253.png)
1-phenyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}cyclopentanecarboxamide
Overview
Description
1-phenyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}cyclopentanecarboxamide, commonly known as Thiazolyl Blue Tetrazolium Bromide (MTT), is a yellowish-white powder that is widely used in scientific research. MTT is a tetrazolium salt that is commonly used to measure the viability of cells in cell culture experiments.
Mechanism of Action
1-phenyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}cyclopentanecarboxamide is taken up by living cells and converted into formazan by the mitochondrial enzyme succinate dehydrogenase. The amount of formazan produced is directly proportional to the number of viable cells in the culture. This compound is not taken up by dead cells or cells that have lost their mitochondrial function.
Biochemical and Physiological Effects:
This compound does not have any known biochemical or physiological effects on living cells. It is simply taken up by living cells and converted into formazan.
Advantages and Limitations for Lab Experiments
1-phenyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}cyclopentanecarboxamide has several advantages over other viability assays. It is relatively easy to use, inexpensive, and produces a stable endpoint that can be measured using a spectrophotometer. However, this compound has some limitations. It can only be used to measure the viability of living cells and cannot distinguish between different types of cell death. This compound is also sensitive to changes in pH and temperature, which can affect the accuracy of the assay.
Future Directions
There are several future directions for 1-phenyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}cyclopentanecarboxamide research. One area of research is the development of new tetrazolium salts that are more sensitive and specific than this compound. Another area of research is the development of new methods for measuring cell viability that do not rely on tetrazolium salts. Finally, there is a need for more research on the mechanism of action of this compound and other tetrazolium salts.
Scientific Research Applications
1-phenyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}cyclopentanecarboxamide is widely used in scientific research to measure the viability of cells in cell culture experiments. This compound is taken up by living cells and converted into formazan, a purple-colored product. The amount of formazan produced is directly proportional to the number of viable cells in the culture. This compound is also used to measure the cytotoxicity of drugs and other compounds.
properties
IUPAC Name |
1-phenyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]cyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S2/c25-19(21(12-4-5-13-21)16-6-2-1-3-7-16)23-17-8-10-18(11-9-17)29(26,27)24-20-22-14-15-28-20/h1-3,6-11,14-15H,4-5,12-13H2,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MULFUTCPRVFKPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-({5-[(2-isopropyl-5-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B3549176.png)
![2-[(6-methoxy-1H-benzimidazol-2-yl)thio]-N-(4-phenoxyphenyl)acetamide](/img/structure/B3549183.png)

![4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-(2-methoxyphenyl)benzamide](/img/structure/B3549196.png)
![2-{[5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B3549203.png)
![N-(4-bromophenyl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B3549213.png)
![2-{[4-allyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxybenzyl)acetamide](/img/structure/B3549227.png)


![N-(5-chloro-2-methoxyphenyl)-2-({5-[(4-isopropylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B3549245.png)
![N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-ethoxybenzamide](/img/structure/B3549264.png)
